1-(4-Methanesulfonylphenyl)pentane-1,4-dione
Overview
Description
“1-(4-Methanesulfonylphenyl)pentane-1,4-dione” is a chemical compound with the molecular formula C12H14O4S . It has a molecular weight of 254.31 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentane-1,4-dione backbone with a methanesulfonylphenyl group attached at the first carbon .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Electrocatalytic Oxidation
A study by Cho, Madurro, and Romero (1999) explored the electrocatalytic oxidation of β-dicarbonyl compounds, including pentane-2,4-dione, mediated by cerium(IV) generated from cerous methanesulfonate. This research provides insight into the oxidation mechanisms and potential applications in electrocatalysis involving compounds similar to 1-(4-Methanesulfonylphenyl)pentane-1,4-dione (Cho, Madurro, & Romero, 1999).
Hydrogen Bonding Studies
Emsley, Ma, Bates, Motevalli, and Hursthouse (1989) synthesized new derivatives of pentane-2,4-dione to study their hydrogen bonding. Their research contributes to understanding the hydrogen bonding in β-diketones, a group to which this compound belongs (Emsley et al., 1989).
Synthesis of Azoderivatives
Mahmudov et al. (2011) synthesized new azoderivatives of pentane-2,4-dione, which is structurally related to this compound. This work is significant in the context of developing new derivatives with potential applications in dyes and pigments (Mahmudov et al., 2011).
Electrocatalytic Oxygen Evolution Studies
Anamika et al. (2020) explored the synthesis and characterization of heteroleptic Ni(ii) complexes, involving derivatives of cyclohexane-1,3-dione, closely related to the structure of this compound. Their findings contribute to the field of electrocatalysis, particularly in oxygen evolution reaction studies (Anamika et al., 2020).
Polymerization Studies
Percec, Wang, and Oishi (1992) researched the synthesis and oxidative polymerization of derivatives of pentane-2,4-dione. This study is relevant for understanding the polymerizability of compounds related to this compound, with potential applications in material science (Percec, Wang, & Oishi, 1992).
Tautomeric and Thermodynamic Studies
Maharramov et al. (2011) conducted studies on the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, like pentane-2,4-dione, which share structural similarities with this compound. Their research is important for understanding the thermal stability and tautomeric forms of such compounds (Maharramov et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)pentane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSZIPWICDNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253318 | |
Record name | 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189501-34-6 | |
Record name | 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189501-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Methylsulfonyl)phenyl]-1,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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